

CAS number and molecular weight of benzyl propargyl ether

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Compound of Interest

Compound Name: *Benzyl propargyl ether*

Cat. No.: *B121003*

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An In-depth Technical Guide to Benzyl Propargyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **benzyl propargyl ether**, a versatile chemical intermediate. It covers its fundamental properties, detailed synthesis protocols, and significant applications in organic synthesis and medicinal chemistry.

Core Properties of Benzyl Propargyl Ether

Benzyl propargyl ether, also known as 3-(benzyloxy)-1-propyne, is a colorless to yellow liquid. Its chemical structure features a benzyl group attached to a propargyl group via an ether linkage, making it a valuable building block in various chemical transformations.

Property	Value	References
CAS Number	4039-82-1	[1] [2] [3] [4]
Molecular Formula	C ₁₀ H ₁₀ O	[1] [2] [3]
Molecular Weight	146.19 g/mol	[1] [2] [3] [4]
Synonyms	((Propargyl)oxy)methylbenzene, 1-Benzyl-2-propyne, Benzyl 2-propynyl ether	[2] [5]
Appearance	Yellow Oil	[2]
Solubility	Soluble in chloroform	[1] [2]
Storage Temperature	-20°C	[2] [3]

Experimental Protocols

This section details methodologies for the synthesis of **benzyl propargyl ether** and its subsequent chemical transformations.

Protocol 1: Synthesis of Benzyl Propargyl Ether

This protocol describes a general method for the synthesis of **benzyl propargyl ether** from benzyl alcohol and propargyl bromide.[\[1\]](#)

Materials:

- Benzyl alcohol
- Propargyl bromide
- Potassium hydroxide (KOH)
- Dimethyl sulfoxide (DMSO)
- Ethyl acetate
- Brine

- Sodium sulfate
- Water

Procedure:

- Crush 4.2 g (64.3 mmol) of KOH in a mortar and add it to a 250 ml 2-neck round bottom flask.
- Add 30 ml of DMSO to the flask.
- Add benzyl alcohol (57.9 mmol) to the crushed KOH mixture and stir for 30 minutes at room temperature.
- Slowly add propargyl bromide (6.9 g, 57.9 mmol) to the reaction mixture.
- After 3 hours, dilute the reaction mixture with water.
- Extract the product with ethyl acetate.
- Wash the organic layer with brine, dry over sodium sulfate, and concentrate to obtain the crude product.
- Purify the crude product by column chromatography using a silica gel column and a petroleum ether:ethyl acetate solvent system to yield pure **benzyl propargyl ether**.[\[1\]](#)

Protocol 2: Gold(I)-Catalyzed Rearrangement to Substituted Allenes

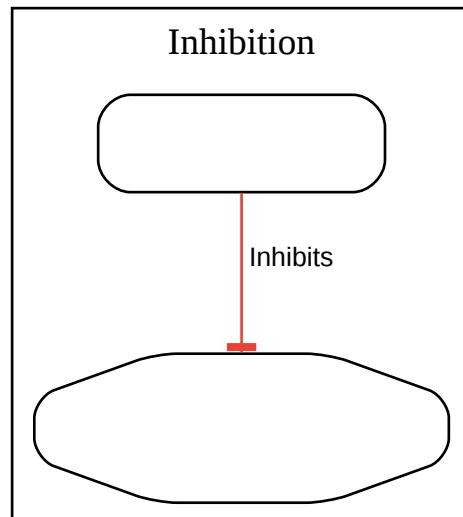
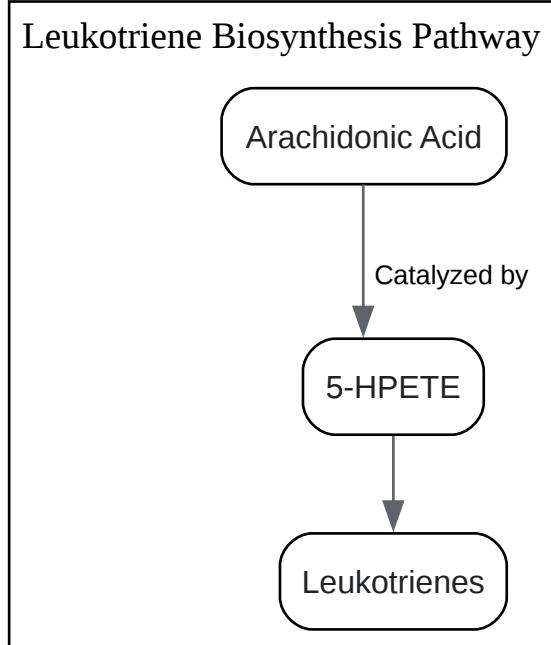
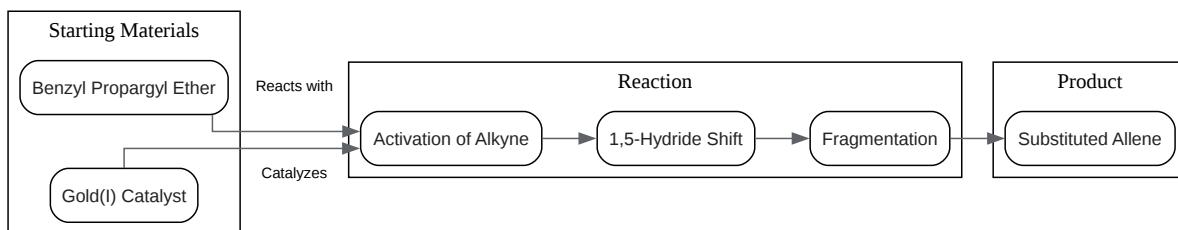
This protocol outlines the conversion of **benzyl propargyl ethers** into substituted allenes via a gold(I)-catalyzed 1,5-hydride shift/fragmentation sequence.[\[2\]](#)

General Information:

- This transformation is efficient for primary, secondary, and tertiary benzyl ethers.
- The reaction proceeds under mild conditions (room temperature or 60 °C).

- Yields are generally moderate to high (57-98%) with short reaction times (0.5-3 hours).[\[2\]](#)

Conceptual Workflow:



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